molecular formula C28H24N2O5 B12002250 2-Ethoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 767335-34-2

2-Ethoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12002250
CAS No.: 767335-34-2
M. Wt: 468.5 g/mol
InChI Key: GHEMJDFFKSVEHB-RDRPBHBLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves a multi-step process. One common method is the condensation reaction between 2-ethoxy-4-formylphenyl 4-methoxybenzoate and 1-naphthoyl hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound is not well-documented due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities while maintaining the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of an oxidizing agent such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Ethoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is primarily used in early discovery research . Its applications span various fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action for 2-Ethoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is not well-defined. it is believed to interact with specific molecular targets and pathways, potentially involving hydrazone formation and interactions with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific structure, which includes both naphthoyl and methoxybenzoate groups. This combination of functional groups imparts distinct chemical properties and potential reactivity, making it valuable for specialized research applications.

Properties

CAS No.

767335-34-2

Molecular Formula

C28H24N2O5

Molecular Weight

468.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C28H24N2O5/c1-3-34-26-17-19(11-16-25(26)35-28(32)21-12-14-22(33-2)15-13-21)18-29-30-27(31)24-10-6-8-20-7-4-5-9-23(20)24/h4-18H,3H2,1-2H3,(H,30,31)/b29-18+

InChI Key

GHEMJDFFKSVEHB-RDRPBHBLSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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